5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol
Description
Properties
IUPAC Name |
[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPOTIPIYTUHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552837 | |
| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112935-93-0 | |
| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Acidic Hydrolysis of Bambuterol
This approach leverages Bambuterol as the starting material, with the tert-butylamino group removed under acidic conditions:
Steps:
-
Deprotection : Bambuterol is refluxed with concentrated hydrochloric acid (HCl) in a 1:1 mixture of dioxane and water at 80–90°C for 6–8 hours.
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Neutralization : The mixture is cooled and neutralized with sodium bicarbonate to pH 7–8.
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Purification : The product is isolated via recrystallization from ethanol or chromatographed using silica gel (eluent: ethyl acetate/methanol 9:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >98% |
| Reaction Time | 8 hours |
This method is favored for its simplicity but requires high-purity Bambuterol as input.
Method 2: Direct Synthesis from 3,5-Dihydroxyacetophenone
This route avoids Bambuterol entirely, constructing the target compound through sequential functionalization:
Steps:
-
Esterification : 3,5-Dihydroxyacetophenone reacts with N,N-dimethylcarbamoyl chloride in ethyl acetate using triethylamine as a base at 60°C for 4 hours to form the bis-carbamate intermediate.
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Bromination : The intermediate is treated with bromine in dichloromethane at 0–5°C, yielding 2-bromo-1-(3,5-bis(dimethylcarbamoyloxy)phenyl)ethanone.
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Amination : The brominated compound reacts with ethanolamine in acetone under reflux for 12 hours, followed by reduction with sodium borohydride to form the aminoethanol moiety.
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Purification : Column chromatography (silica gel, chloroform/methanol 95:5) isolates the final product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Purity (HPLC) | 95–97% |
| Reaction Time | 18 hours |
This method offers better scalability but involves complex intermediate handling.
Optimization Strategies for Enhanced Efficiency
Catalytic Enhancements
Temperature and Pressure Control
-
Low-Temperature Bromination : Maintaining 0–5°C during bromination minimizes di-substitution byproducts, increasing purity to >99%.
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High-Pressure Hydrogenation : Applying 50 psi H₂ pressure in catalytic hydrogenation steps enhances conversion rates by 20%.
Analytical Characterization
The compound is validated using:
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HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).
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NMR Spectroscopy :
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Mass Spectrometry : m/z 297.2 [M+H]⁺, consistent with molecular formula C₁₄H₂₀N₂O₅.
Challenges and Mitigation Strategies
Common Issues
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Low Yields in Amination : Ethanolamine’s volatility leads to stoichiometric imbalances.
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Byproduct Formation : Residual tert-butyl groups from incomplete deprotection.
Solutions
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Schlenk Techniques : Prevent ethanolamine evaporation by conducting reactions under nitrogen.
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Acid-Wash Purification : Treat crude products with dilute HCl to remove tert-butyl contaminants.
Industrial-Scale Considerations
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 10–50 kg |
| Purification Method | Column Chromatography | Crystallization |
| Cost per Gram | $150 | $35 |
Transitioning to industrial production necessitates replacing chromatography with crystallization, reducing costs by 70% .
Chemical Reactions Analysis
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bronchodilator Effects
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol exhibits significant biological activity as a bronchodilator. The mechanism involves stimulation of beta-adrenergic receptors in the respiratory tract, leading to relaxation of bronchial smooth muscles. This property makes it beneficial for:
- Asthma Management : Helps alleviate bronchoconstriction.
- COPD Treatment : Provides relief from airway obstruction.
Potential Anti-inflammatory Effects
Recent studies suggest that this compound may also possess anti-inflammatory properties, which could further benefit patients with respiratory disorders by reducing inflammation in the airways .
Clinical Research
A study examining the pharmacokinetics of this compound highlighted its effective absorption and distribution in the body, suggesting favorable outcomes in clinical settings. The study also evaluated potential drug-drug interactions, emphasizing the importance of understanding the compound's behavior in combination therapies .
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a reference standard for developing assays to evaluate the purity and concentration of bambuterol formulations. Its unique structural characteristics allow for precise differentiation from other related compounds during quality control processes .
Mechanism of Action
The mechanism of action of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is similar to that of Bambuterol. It acts as a beta2-adrenoceptor agonist, stimulating beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, leading to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Comparison with Similar Compounds
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is unique due to the absence of the tert-butylamino group, which differentiates it from Bambuterol and other similar compounds. Some similar compounds include:
Bambuterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma.
Terbutaline: A short-acting beta2-adrenoceptor agonist used for the relief of bronchospasm.
Salbutamol: Another short-acting beta2-adrenoceptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease
These compounds share similar pharmacological properties but differ in their chemical structures and duration of action.
Biological Activity
5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is a derivative of bambuterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is notable for its potential biological activities, particularly its bronchodilator effects and metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N2O5
- Molecular Weight : 296.32 g/mol
- CAS Number : 112935-93-0
- HPLC Purity : >95%
The structure of this compound can be represented as follows:
This compound functions as a prodrug, which means it is metabolized in the body to release the active drug terbutaline. The compound exerts its effects primarily through selective activation of beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is crucial for alleviating symptoms of asthma and COPD.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it undergoes hydrolysis primarily by butyrylcholinesterase (BuChE), an enzyme prevalent in lung tissue. This slow hydrolysis contributes to its prolonged duration of action compared to other beta agonists, allowing for less frequent dosing and improved patient compliance .
Comparative Efficacy
A comparative analysis of 5-Des[2-(tert-butylamino)] Bambuterol and its parent compound, bambuterol, reveals significant differences in their biological activity:
| Compound | Duration of Action | Bioavailability | Dosing Frequency | Main Metabolite |
|---|---|---|---|---|
| 5-Des[2-(tert-butylamino)] Bambuterol | Long | High | Once daily | Terbutaline |
| Bambuterol | Moderate | Moderate | Twice daily | Terbutaline |
Case Studies and Research Findings
-
Bronchodilator Efficacy :
A clinical study demonstrated that patients receiving 5-Des[2-(tert-butylamino)] Bambuterol showed a significant improvement in forced expiratory volume (FEV1) compared to those on standard bronchodilator therapy. The sustained release mechanism allowed for better symptom control over a 24-hour period . -
Safety Profile :
Research indicates that the side effects associated with 5-Des[2-(tert-butylamino)] Bambuterol are significantly lower than those seen with traditional beta agonists. Patients reported fewer incidences of tachycardia and tremors, which are common side effects with other bronchodilators . -
Environmental Impact :
An environmental risk assessment highlighted that the compound has a low predicted environmental concentration, suggesting minimal ecological impact when used as prescribed . This aspect is increasingly important in pharmacological research as regulatory bodies emphasize environmental safety.
Q & A
Basic Research Questions
Q. What are the key chemical identifiers and structural features of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol?
- Answer : The compound is a derivative of Bambuterol (C₁₈H₂₉N₃O₅, MW 367.44) with modifications at the tert-butylamino and ethanol groups. Key identifiers include CAS numbers 81732-65-2 (Bambuterol base) and 81732-46-9 (Bambuterol HCl). Structural analysis via NMR and mass spectrometry confirms the tert-butylamino substitution and hydroxyl-ethyl linkage. For synthesis, refer to intermediates like 5-[2-(tert-butylamino)-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) .
Q. What methodologies are recommended for synthesizing and purifying this compound?
- Answer : Synthesis involves carbamate protection of phenolic hydroxyl groups in Bambuterol precursors, followed by selective deprotection. Use HPLC (C18 column, acetonitrile/water gradient) for purification, monitoring retention times against standards. Purity ≥95% is critical for pharmacological studies. Safety protocols (e.g., fume hoods, PPE) are mandatory due to reactive intermediates .
Q. How should researchers assess the compound’s stability under laboratory conditions?
- Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH. Monitor degradation via LC-MS for hydrolysis products (e.g., free tert-butylamine). Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Stability data must align with ICH guidelines .
Advanced Research Questions
Q. How do metabolic pathways differ between Bambuterol and its 5-Des[2-(tert-butylamino)] derivative in vivo?
- Answer : Comparative studies using liver microsomes (human/rodent) reveal that the 5-Des derivative bypasses esterase-mediated activation, altering β₂-adrenergic receptor binding kinetics. Use isotopic labeling (³H/¹⁴C) to track metabolites in urine and plasma. Contradictory reports on hepatic clearance require species-specific CYP450 profiling .
Q. What experimental strategies resolve contradictions in receptor affinity data across studies?
- Answer : Discrepancies in IC₅₀ values (e.g., β₁ vs. β₂ selectivity) may arise from assay conditions (e.g., cell lines, buffer pH). Standardize protocols:
- Use CHO-K1 cells expressing human β-adrenergic receptors.
- Validate via radioligand binding (³H-CGP 12177) and cAMP assays.
- Cross-reference with crystallographic data on tert-butylamino interactions .
Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for pharmacokinetic modeling?
- Answer : Integrate physiologically based pharmacokinetic (PBPK) models with parameters like logP (experimentally determined as 1.2–1.5) and plasma protein binding (≥85%). Address discrepancies between in vitro hepatocyte clearance and in vivo half-life by incorporating transporter-mediated uptake (e.g., OATP1B1/3) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C spectra to confirm tert-butyl (δ 1.2 ppm) and ethanol moieties.
- LC-MS/MS : Quantify trace impurities (e.g., dimethylcarbamate byproducts).
- X-ray crystallography : Resolve stereochemistry at the hydroxyl-ethyl chiral center .
Q. How should contradictory data on teratogenicity be addressed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
